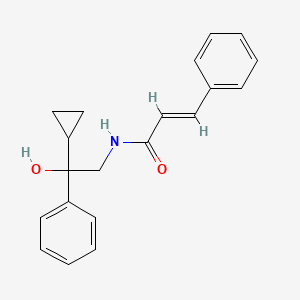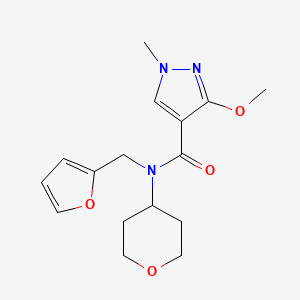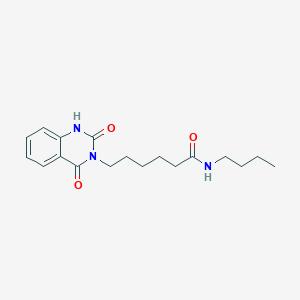
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. The elemental analysis results of the synthesized compounds were within ± 0.4 % of the theoretical values . The 1Н and 13С spectra of the synthesized compounds were obtained using Bruker Varian Mercury .Molecular Structure Analysis
The molecular structure of “N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is based on its molecular formula, C18H25N3O3. Detailed structural analysis would require more specific information such as spectroscopic data.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a compound with implications in chemical synthesis and medicinal chemistry. Researchers have explored its derivates and analogues extensively due to their significant biological activities and presence in natural products and synthetic drugs.
Synthesis of Quinazoline Derivatives:
- Quinazoline derivatives, like N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, have been synthesized for various applications. For example, Tsai et al. (2018) reported annulations of N-aryl ynamides with benzisoxazoles to form 6H-indolo[2,3-b]quinoline derivatives, highlighting the compound's role in accessing naturally occurring alkaloids such as norcryptotackeine, neocryptolepine, and 11-methylneocryptol-epine (Tsai et al., 2018).
Anticonvulsant Properties:
- A study by Abuelizz et al. (2017) demonstrated the anticonvulsant activity of newly synthesized quinazoline-4(3H)-ones. These compounds exhibited significant protection against PTZ-induced convulsions, indicating their potential as anticonvulsant agents (Abuelizz et al., 2017).
Histamine H4 Receptor Inverse Agonists:
- In the search for new therapeutics, Smits et al. (2008) discovered a series of quinazoline-containing compounds as potent human H4 receptor inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them a novel class of dual-action H1R/H4R ligands with potential therapeutic benefits (Smits et al., 2008).
Antiviral Activities:
- Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. The study by Selvam et al. (2007) showed that some synthesized compounds inhibited the replication of avian influenza (H5N1) virus, demonstrating the potential of quinazoline derivatives in antiviral drug development (Selvam et al., 2007).
Pro-Apoptotic Activity in Cancer Cells:
- A study by Devegowda et al. (2016) explored the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives. The compounds induced tumor cell death by activating proapoptotic protein Bax, which activates caspase-3 leading to DNA fragmentation. This indicates the potential of such compounds in cancer therapy (Devegowda et al., 2016).
Eigenschaften
IUPAC Name |
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-3-12-19-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWFQBXDQAEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

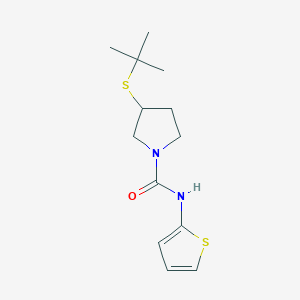
![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)
![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
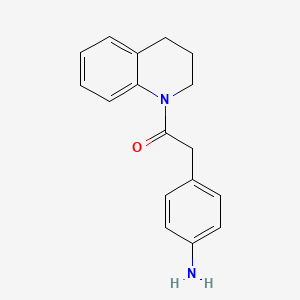
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
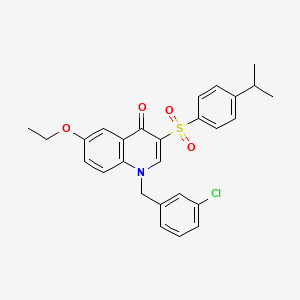

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)

